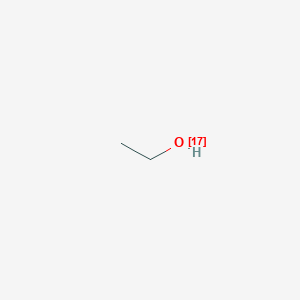

Ethanol-17O

Overview

Description

Ethanol, also known as ethyl alcohol, is an important industrial chemical. It is used as a solvent, in the synthesis of other organic chemicals, and as an additive to gasoline . Ethanol-17O is a specific isotopic form of ethanol where one of the oxygen atoms is the isotope Oxygen-17 .

Synthesis Analysis

Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as a better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country . The study of ethanol synthesis and the catalytic transformation of ethanol to lighter olefins such as ethylene and propylene is presented in this review .

Molecular Structure Analysis

This compound has a molecular weight of 47.07 and its linear formula is CH3CH2-17O . Ethanol is a member of a class of organic compounds that are given the general name alcohols .

Chemical Reactions Analysis

Ethanol undergoes a variety of chemical reactions. One of the most common is the oxidation of ethanol with an oxidizing agent. This reaction is used in redox titrations, where the excess oxidizing agent is back-titrated to determine the alcohol content .

Physical And Chemical Properties Analysis

Ethanol is a clear, colorless liquid rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It has bactericidal activity and is used often as a topical disinfectant . It is also the intoxicating ingredient of many alcoholic beverages .

Scientific Research Applications

1. Analytical Chemistry Applications

17O Nuclear Magnetic Resonance (NMR) Spectroscopy

- Usage : 17O NMR spectroscopy is employed for the exclusive detection and direct quantification of oxygenates like ethanol in gasoline, unaffected by its hydrocarbon content. This method provides significant advantages over 1H and 13C QNMR methods for analyzing gasoline additives and contaminants (Lonnon & Hook, 2003).

- Advantages : It allows for the rapid and unambiguous identification of unexpected oxygenates such as acetates and ketones found in retail gasoline. This specificity in detection is crucial for quality control and regulatory compliance in fuel industries.

NMR Studies of Mixtures with Acetic Acid and Ethanol

- Research Insights : Analysis of 1H and 17O nuclei in mixtures of N,N-dimethylformamide (DMF) with acetic acid and ethanol offers insights into complex formation and association behaviors of these compounds (Safonova et al., 2009).

- Significance : Understanding the chemical interactions in these mixtures is crucial for various industrial applications, including solvent selection and formulation development.

2. Renewable Energy Research

Hydrogen Production from Ethanol

- Research and Development : Ethanol, specifically bio-ethanol, is being studied for hydrogen production using redox processes. These processes involve the complete decomposition of ethanol at high temperatures to produce a gas stream, primarily composed of hydrogen and carbon monoxide (Hormilleja et al., 2014).

- Application in Fuel Cells : The high purity hydrogen produced is suitable for use in Proton Exchange Membrane (PEM) fuel cells, a promising technology for sustainable energy.

Ethanol and Hydrogen Co-Production

- Innovative Approach : Research on thermophilic bacteria strains from geothermal springs shows their potential in co-producing ethanol and hydrogen from glucose and xylose. This co-production approach opens new pathways for sustainable energy carriers (Koskinen et al., 2008).

- Relevance : Utilizing renewable resources like biomass for the co-production of ethanol and hydrogen is a significant step towards reducing reliance on fossil fuels.

Mechanism of Action

Safety and Hazards

Due to its highly flammable nature, ethanol carries a substantial risk of causing fires and explosions . Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapour can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

Future Directions

Ethanol is the most common biofuel, typically blended with gasoline at a maximum 10% level . Considering current trends in fuel consumption and the expected increase in ethanol production capacity, it is projected that a surplus of ethanol will be available in the market . Consequently, numerous ethanol upgrading strategies have been studied . These strategies involve the use of several chemistries (e.g. dehydration, condensation, and Guerbet coupling) for the conversion of ethanol into different fungible molecules (e.g. olefins, alcohols, and ethers) .

Relevant papers on Ethanol-17O include "Advanced fuels from ethanol – a superstructure optimization approach" and "Economic Aspects and Sustainability of Ethanol Production—A …" . These papers provide further insights into the production, purification, and analysis techniques of ethanol.

Properties

IUPAC Name |

ethan(17O)ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[17OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728978 | |

| Record name | Ethan(~17~O)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255043-66-4 | |

| Record name | Ethan(~17~O)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 255043-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

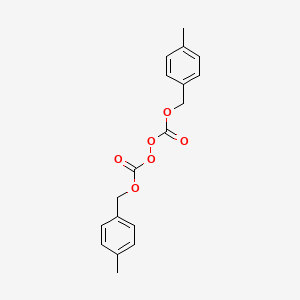

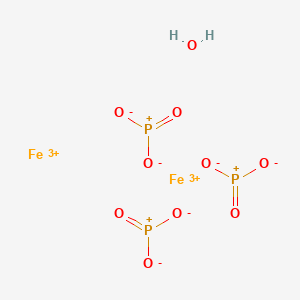

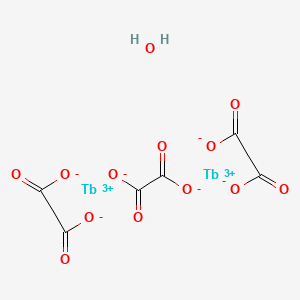

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-10-chloronaphtho[2,3-C]acridine-5,8,14(13H)-trione](/img/structure/B1507917.png)

![1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine](/img/structure/B1507921.png)

![2-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]ethanamine](/img/structure/B1507922.png)

![10-Methyl-11H-benzo[A]carbazole-3,4-dione](/img/structure/B1507928.png)

![2-(4-Aminophenyl)-6-hydroxynaphtho[2,1-D]thiazole-8-sulfonic acid](/img/structure/B1507929.png)

![6-Bromo-1,2,3,4-tetrahydrodibenzo[B,D]thiophene](/img/structure/B1507935.png)

![3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B1507937.png)

![Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1507941.png)